3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide
CAS No.: 953170-00-8
Cat. No.: VC11895499
Molecular Formula: C17H18Cl2N2O
Molecular Weight: 337.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953170-00-8 |
|---|---|
| Molecular Formula | C17H18Cl2N2O |
| Molecular Weight | 337.2 g/mol |
| IUPAC Name | 3,4-dichloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide |
| Standard InChI | InChI=1S/C17H18Cl2N2O/c1-21(2)14-6-3-12(4-7-14)9-10-20-17(22)13-5-8-15(18)16(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
| Standard InChI Key | WLNBFEXEHZXPEY-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Introduction
3,4-Dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. The compound features a dichlorobenzamide moiety and a dimethylamino-substituted ethyl group, contributing to its unique reactivity and properties.
Synthesis and Chemical Reactions
The synthesis of 3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-[4-(dimethylamino)phenyl]ethylamine. This reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Types of Chemical Reactions
-
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
-
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Biological Activities and Applications
3,4-Dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide has been studied for its potential antimicrobial and anticancer properties. The presence of the dimethylamino group enhances its interaction with biological targets, making it a candidate for further exploration in pharmacology.
Mechanism of Action
The mechanism of action likely involves inhibition or activation of specific enzymes or receptors relevant to various biological pathways. Further research is needed to elucidate these interactions comprehensively.
Comparison with Similar Compounds
Several compounds share structural similarities with 3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide. These include:
| Compound Name | Structural Features |
|---|---|
| 3,5-Dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide | Similar dichlorobenzamide structure; different substitution pattern |
| 3,4-Dichloro-N-{2-[4-(methylamino)phenyl]ethyl}benzamide | Contains a methylamine instead of dimethylamine |
| 3,4-Dichloro-N-{2-[4-(ethylamino)phenyl]ethyl}benzamide | Features an ethylamine group; affects solubility and reactivity |
Industrial Production and Applications
On an industrial scale, the production of this compound may involve optimized synthetic routes using continuous flow reactors and automated purification systems to enhance yield and purity. It is utilized in the development of new materials and chemical processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume